molecular formula C7H14N2O B2994066 3-Amino-3-propylpyrrolidin-2-one CAS No. 2580202-43-1

3-Amino-3-propylpyrrolidin-2-one

Cat. No.: B2994066
CAS No.: 2580202-43-1
M. Wt: 142.202
InChI Key: OBRKGUGZVABIJI-UHFFFAOYSA-N
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Description

3-Amino-3-propylpyrrolidin-2-one: is a heterocyclic organic compound with the molecular formula C₇H₁₄N₂O It features a pyrrolidinone ring substituted with an amino group and a propyl group

Mechanism of Action

Target of Action

It belongs to the class of pyrrolidine alkaloids , which have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit the growth of bacteria and fungi, while others have demonstrated the ability to modulate immune responses .

Biochemical Pathways

Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular metabolism .

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion . These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular levels, including modulation of immune responses, inhibition of microbial growth, and protection against oxidative stress .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-propylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-propylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidinone derivatives, while substitution reactions can produce a variety of N-substituted pyrrolidinones.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

    Pyrrolidin-2-one: Lacks the amino and propyl substituents but shares the core structure.

    3-Amino-3-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of a propyl group.

Uniqueness: 3-Amino-3-propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a propyl group on the pyrrolidinone ring enhances its reactivity and potential for forming diverse derivatives .

Biological Activity

3-Amino-3-propylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine alkaloids, characterized by a five-membered nitrogen-containing ring. Its specific substitution pattern imparts distinct chemical and biological properties, enhancing its reactivity and potential for forming diverse derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : As a pyrrolidine derivative, it modulates various biochemical pathways, influencing inflammation, oxidative stress, and cellular metabolism.
  • Pharmacokinetics : The compound's absorption, distribution, metabolism, and excretion profiles are crucial for understanding its therapeutic potential. These factors determine the efficacy and safety of the compound in clinical applications.
  • Biochemical Pathways : It has been shown to modulate immune responses, inhibit microbial growth, and protect against oxidative stress at the molecular level.

1. Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS).

2. Anti-inflammatory Effects

The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Properties

Research indicates that pyrrolidine derivatives may possess antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents.

4. Cardiovascular Effects

Case studies have shown that related pyrrolidine derivatives have cardiovascular benefits, including adrenolytic activity that can lower blood pressure and improve heart function. For example, compounds similar to this compound have demonstrated hypotensive effects in animal models .

Study on Cardiovascular Activity

A study focused on new aminopropan-2-ol derivatives revealed that certain pyrrolidine derivatives exhibited significant cardiovascular activity. These compounds affected heart rate and ECG patterns in rats, indicating potential therapeutic uses in managing hypertension and arrhythmias .

CompoundEffect on Systolic Blood PressureEffect on Diastolic Blood PressureHeart Rate Change
Compound 10Decreased by 9–18%Decreased by 11–23%Decreased
Compound 11Decreased by 12–16%Decreased by 10–13%Slightly decreased

Antiarrhythmic Activity

Another study evaluated various pyrrolidin-2-one derivatives for their antiarrhythmic properties. Some compounds displayed promising results in preventing arrhythmias induced by barium chloride in rat models, highlighting their potential as therapeutic agents for cardiac conditions .

Properties

IUPAC Name

3-amino-3-propylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-3-7(8)4-5-9-6(7)10/h2-5,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRKGUGZVABIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCNC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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